molecular formula C15H19NO3S B11412714 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylpentanamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylpentanamide

Cat. No.: B11412714
M. Wt: 293.4 g/mol
InChI Key: WCFVGTMKWNPNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-PHENYLPENTANAMIDE is a chemical compound with a complex structure that includes a thiophene ring with a sulfone group and a phenyl group attached to a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-PHENYLPENTANAMIDE typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources under controlled conditions.

    Introduction of the Sulfone Group: The thiophene ring is then oxidized to introduce the sulfone group, often using oxidizing agents such as hydrogen peroxide or peracids.

    Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, typically using a phenyl halide and a base.

    Formation of the Pentanamide Chain: The final step involves the formation of the pentanamide chain through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-PHENYLPENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the sulfone group or reduce other functional groups within the molecule.

    Substitution: The phenyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Phenyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.

Scientific Research Applications

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-PHENYLPENTANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-PHENYLPENTANAMIDE involves its interaction with specific molecular targets and pathways. The sulfone group and thiophene ring are key functional groups that contribute to its reactivity and biological activity. These interactions can lead to the modulation of enzyme activity, disruption of cellular processes, or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dioxido-2,3-dihydro-3-thiophenyl nitrate
  • 1,1-Dioxido-2,3-dihydro-3-thiophenyl N’-benzylidenecarbamohydrazonothioate
  • N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2-[(5E)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Uniqueness

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-PHENYLPENTANAMIDE is unique due to its specific combination of functional groups and structural features. The presence of both a sulfone group and a thiophene ring, along with the phenyl and pentanamide moieties, gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylpentanamide

InChI

InChI=1S/C15H19NO3S/c1-2-3-9-15(17)16(13-7-5-4-6-8-13)14-10-11-20(18,19)12-14/h4-8,10-11,14H,2-3,9,12H2,1H3

InChI Key

WCFVGTMKWNPNJV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.